2-Amino-5-methyl-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-Amino-5-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-1,3-oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . These reactions typically occur at room temperature and can be performed in a flow reactor to improve safety and product purity.
Industrial Production Methods
Industrial production of oxazole derivatives often employs metal-catalyzed reactions. For instance, palladium-catalyzed direct arylation of oxazoles is a common method used in industrial settings . This method allows for the regioselective arylation of oxazoles, which is crucial for producing various substituted oxazole derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-1,3-oxazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The oxazole ring can undergo substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents such as manganese dioxide (MnO2) and bromotrichloromethane are commonly used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and phosphine ligands are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Amino-5-methyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1,3-oxazole-4-carboxylic acid
- 2-Methyl-1,3-oxazole-4-carboxylic acid
- 5-Amino-1,3,4-oxadiazole-2-carboxylic acid
Uniqueness
2-Amino-5-methyl-1,3-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the C-5 position and amino group at the C-2 position make it particularly useful in the synthesis of biologically active compounds .
Properties
IUPAC Name |
2-amino-5-methyl-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H2,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFMXCYYIJTLSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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